Methyl 3-oxo-3-phenylpropanoate
Description
Methyl 3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C10H10O3. It is a methyl ester derivative of 3-oxo-3-phenylpropanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
propanoyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-9(11)13-10(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTMCBOPTQHICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-27-7 | |
| Record name | Peplidiforone D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via deprotonation of acetophenone by a strong base (e.g., sodium methoxide), forming an enolate ion that nucleophilically attacks the carbonyl carbon of methyl acetate. Subsequent elimination of methanol yields the β-keto ester.
Typical Reaction Conditions:
- Catalyst: Sodium methoxide (NaOMe, 0.1–0.2 equiv)
- Solvent: Anhydrous methanol or toluene
- Temperature: Reflux (65–80°C)
- Time: 6–12 hours
Workup and Purification:
The crude product is neutralized with dilute HCl, extracted with ethyl acetate, and purified via vacuum distillation or column chromatography.
Yield:
Reported yields for analogous Claisen condensations range from 60% to 75%, depending on reaction optimization.
Esterification of 3-Oxo-3-Phenylpropanoic Acid
Direct esterification of 3-oxo-3-phenylpropanoic acid with methanol offers a straightforward route to the target compound.
Synthesis of 3-Oxo-3-Phenylpropanoic Acid
The acid precursor is synthesized via hydrolysis of benzoyl cyanide, which itself is prepared from benzoyl chloride and sodium cyanide:
- Benzoyl Cyanide Synthesis:
$$
\text{Benzoyl chloride} + \text{NaCN} \rightarrow \text{Benzoyl cyanide} + \text{NaCl}
$$
Conditions: Anhydrous dimethylformamide (DMF), 0–5°C, 2 hours.
- Hydrolysis to 3-Oxo-3-Phenylpropanoic Acid:
$$
\text{Benzoyl cyanide} + \text{H}2\text{O} \rightarrow \text{3-Oxo-3-phenylpropanoic acid} + \text{NH}3
$$
Conditions: Reflux in aqueous HCl (6 M), 4–6 hours.
Esterification Step
The acid is esterified with methanol under acidic conditions:
$$
\text{3-Oxo-3-phenylpropanoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{H}2\text{O}
$$
Conditions:
- Catalyst: Concentrated sulfuric acid (10–15 mol%)
- Solvent: Excess methanol
- Temperature: Reflux (65°C)
- Time: 8–10 hours
Yield:
Isolated yields of 80–85% are achievable after purification via fractional distillation.
Hydrolysis of Benzoyl Cyanide Followed by Esterification
This two-step method combines cyanide chemistry with esterification, leveraging benzoyl chloride as a starting material.
Step 1: Synthesis of Benzoyl Cyanide
$$
\text{Benzoyl chloride} + \text{KCN} \rightarrow \text{Benzoyl cyanide} + \text{KCl}
$$
Conditions:
- Solvent: Dichloromethane
- Temperature: 0–5°C (ice bath)
- Time: 1–2 hours
Step 2: Hydrolysis and Esterification
Benzoyl cyanide undergoes hydrolysis to form 3-oxo-3-phenylpropanoic acid, which is immediately esterified in situ:
$$
\text{Benzoyl cyanide} + \text{CH}3\text{OH} + \text{H}2\text{O} \rightarrow \text{this compound} + \text{NH}_3
$$
Conditions:
- Catalyst: Sulfuric acid (5–10%)
- Solvent: Methanol/water (4:1 v/v)
- Temperature: 60–70°C
- Time: 6–8 hours
Yield:
This one-pot method achieves yields of 70–78% with minimal byproducts.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Yield | Purity |
|---|---|---|---|---|
| Claisen Condensation | Scalable; uses inexpensive reagents | Moderate yields; requires strict anhydrous conditions | 60–75% | >90% |
| Acid Esterification | High yields; straightforward workflow | Requires pre-synthesized acid precursor | 80–85% | >95% |
| Cyanide Hydrolysis | One-pot synthesis; minimizes intermediate isolation | Handling toxic cyanide reagents | 70–78% | 85–90% |
Industrial Production Considerations
Industrial-scale production prioritizes cost efficiency and safety. The Claisen condensation and acid esterification routes are favored for their scalability and reproducibility. Continuous flow reactors enhance the Claisen method’s efficiency by improving heat transfer and reducing reaction times. Conversely, the cyanide-based method is less common industrially due to stringent safety regulations governing cyanide use.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: 3-oxo-3-phenylpropanoic acid.
Reduction: 3-hydroxy-3-phenylpropanoate.
Substitution: Various substituted phenylpropanoates depending on the reagent used.
Scientific Research Applications
Methyl 3-oxo-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is an intermediate in the production of pharmaceuticals, including anti-inflammatory and analgesic drugs.
Industry: It is utilized in the manufacture of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 3-oxo-3-phenylpropanoate involves its reactivity as an ester. It can undergo hydrolysis to release 3-oxo-3-phenylpropanoic acid, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
- Ethyl 3-oxo-3-phenylpropanoate
- Methyl 3-hydroxy-3-phenylpropanoate
- Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate
Comparison: Methyl 3-oxo-3-phenylpropanoate is unique due to its specific ester functional group, which imparts distinct reactivity compared to its analogs. For instance, ethyl 3-oxo-3-phenylpropanoate has a similar structure but with an ethyl ester group, leading to different physical properties and reactivity. Methyl 3-hydroxy-3-phenylpropanoate contains a hydroxyl group, making it more reactive in certain nucleophilic substitution reactions .
Biological Activity
Methyl 3-oxo-3-phenylpropanoate, also known as methyl benzoylacetate, is an organic compound with the molecular formula and a molecular weight of approximately 178.19 g/mol. Its structure includes a ketone group and an ester group, making it a versatile building block in organic synthesis. This article explores the biological activity of this compound, focusing on its potential therapeutic properties, mechanisms of action, and relevant research findings.
This compound can be synthesized through various methods, including the Claisen condensation reaction between ethyl acetate and benzoyl chloride, followed by esterification with methanol. This compound is characterized by reactive functional groups that allow it to undergo multiple transformations, facilitating the synthesis of complex organic molecules.
Anti-inflammatory and Analgesic Properties
Recent studies indicate that derivatives of this compound may exhibit anti-inflammatory and analgesic activities. These properties suggest potential applications in drug development for conditions involving inflammation and pain management. Preliminary research has shown that certain derivatives interact with biological targets, potentially modulating inflammatory pathways .
The biological activity of this compound is largely attributed to its structural features that enhance interactions with proteins and enzymes. The presence of the ketone group increases lipophilicity, allowing effective binding to hydrophobic pockets in target proteins. This interaction can lead to modulation of protein activity, influencing various biochemical pathways relevant to therapeutic contexts .
Case Studies and Research Findings
- Synthesis and Characterization :
- Pharmacological Screening :
- In vitro studies have screened various derivatives for their anti-inflammatory effects using established models. Results indicated that specific modifications to the this compound structure could enhance its efficacy against inflammatory markers.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and potential applications of compounds related to this compound:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Methyl 3-oxo-3-(m-tolyl)propanoate | C11H12O3 | 1.00 |
| Ethyl 3-oxo-3-(m-tolyl)propanoate | C12H14O3 | 0.95 |
| Ethyl 3-oxo-3-(o-tolyl)propanoate | C12H14O3 | 0.95 |
| Ethyl 3-oxo-3-(p-tolyl)propanoate | C12H14O3 | 0.95 |
| Ethyl 3-oxo-3-phenylpropanoate | C11H12O3 | 0.95 |
These compounds exhibit similar reactivity patterns due to shared functional groups but may differ in specific biological activities or applications.
Future Directions
Ongoing research is necessary to fully elucidate the pharmacological profile of this compound and its derivatives. Investigations focusing on structure-activity relationships (SAR) will be crucial for optimizing therapeutic efficacy while minimizing potential side effects. Moreover, exploring its role in developing novel materials with specific functionalities could open new avenues in materials science .
Q & A
Q. Advanced
- X-ray crystallography : Single-crystal diffraction data refined via SHELXL (e.g., using the WinGX suite) resolves bond lengths and angles. ORTEP-3 graphical interfaces aid in visualizing thermal ellipsoids and molecular packing .
- Spectroscopy : ¹H/¹³C NMR (δ ~3.8 ppm for methoxy, δ ~7.5 ppm for aromatic protons) and high-resolution MS ([M+H]⁺ = 179.18) confirm functional groups and molecular weight .
How is this compound utilized in multicomponent reactions to synthesize heterocyclic compounds?
Advanced
The compound serves as a β-keto ester precursor in heterocycle synthesis. For example:
- Benzodiazepines : Reacted with benzene-1,2-diamine in xylene under reflux to form 4-phenyl-1H-1,5-benzodiazepine derivatives (90% yield) .
- Pyrano-pyridinediones : Combined with chromenones in a multicomponent protocol using piperidine catalysis (80°C, 48 hours) to yield fused heterocycles .
How should researchers address contradictory data in synthetic yields or reactivity reported for this compound?
Advanced
Discrepancies in yields (e.g., 42% vs. 91% for similar β-keto esters) often arise from:
- Catalyst selection : Piperidine vs. Pd/C in hydrogenation steps .
- Solvent polarity : Polar aprotic solvents (THF) enhance enolate stability versus non-polar solvents.
Systematic DOE (Design of Experiments) approaches, varying temperature, solvent, and catalyst loading, can identify optimal conditions .
What mechanistic insights govern the reactivity of this compound in nucleophilic acyl substitution reactions?
Advanced
The β-keto ester’s electrophilic carbonyl and α-hydrogen acidity (pKa ~10–12) facilitate enolate formation. For example:
- Alkylation : Deprotonation with NaHMDS (-78°C, THF) generates enolates for C-alkylation .
- Transesterification : Methanolysis under basic conditions proceeds via tetrahedral intermediate formation, with steric hindrance from the phenyl group influencing reaction rates .
What analytical strategies are recommended for quantifying this compound in biological or catalytic studies?
Q. Advanced
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate the ester from biological matrices.
- LC-MS/MS : MRM transitions (e.g., m/z 179 → 105) enhance specificity in metabolic pathway studies .
Calibration curves using deuterated internal standards (e.g., methyl-d₃ esters) improve accuracy in quantitative assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
